molecular formula C7H15ClN2O B11773152 (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride CAS No. 1956435-76-9

(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B11773152
CAS No.: 1956435-76-9
M. Wt: 178.66 g/mol
InChI Key: PTSTYNLPDWVGLZ-FYZOBXCZSA-N
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Description

®-N-Ethylpyrrolidine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethyl group attached to the nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Ethylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of pyrrolidine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-N-Ethylpyrrolidine-2-carboxamide hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-Ethylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

®-N-Ethylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-Ethylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    N-Ethylpyrrolidine: Similar structure but without the carboxamide group.

    Pyrrolidine-2-carboxamide: Lacks the ethyl group on the nitrogen atom.

Uniqueness

®-N-Ethylpyrrolidine-2-carboxamide hydrochloride is unique due to the presence of both the ethyl group and the carboxamide group, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

1956435-76-9

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

(2R)-N-ethylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m1./s1

InChI Key

PTSTYNLPDWVGLZ-FYZOBXCZSA-N

Isomeric SMILES

CCNC(=O)[C@H]1CCCN1.Cl

Canonical SMILES

CCNC(=O)C1CCCN1.Cl

Origin of Product

United States

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